isoindigo chemical structure and properties
isoindigo chemical structure and properties
An In-depth Technical Guide to Isoindigo: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoindigo, a structural isomer of the well-known dye indigo, has emerged as a versatile and powerful electron-deficient building block in the field of organic electronics and materials science.[1][2] Its rigid, planar structure, coupled with strong electron-withdrawing lactam rings, imparts unique photophysical and electrochemical properties to its derivatives.[3] This technical guide provides a comprehensive overview of the core chemical structure and properties of isoindigo, including detailed experimental protocols for its synthesis and characterization, and a summary of its applications in organic electronics.
Core Chemical Structure
Isoindigo, with the chemical formula C₁₆H₁₀N₂O₂, consists of two oxindole (B195798) units linked by a double bond between the 3-positions of the indole (B1671886) rings.[4] This contrasts with its isomer, indigo, where the linkage is at the 2-positions. The core structure is characterized by two electron-withdrawing lactam moieties, which are responsible for its strong electron-accepting nature.[3] The planarity of the isoindigo core facilitates π-π stacking in the solid state, which is crucial for efficient charge transport in organic electronic devices.[5]
Molecular Formula : C₁₆H₁₀N₂O₂[4] Molar Mass : 262.26 g/mol [4] CAS Number : 476-34-6[4] Appearance : Deep purple solid
The properties of isoindigo can be readily tuned by chemical modification at several positions, most notably at the nitrogen atoms of the lactam rings and the 5,5' and 6,6' positions of the benzene (B151609) rings.[2][6] N-alkylation is a common strategy to improve solubility in organic solvents, a critical factor for solution-processable fabrication of electronic devices.[7] Substitution at the 5,5' and 6,6' positions with electron-donating or electron-withdrawing groups allows for precise control over the electronic energy levels (HOMO and LUMO) and the optical bandgap of the resulting materials.[6]
Caption: Chemical structure of the isoindigo core.
Physicochemical Properties
The unique electronic structure of isoindigo gives rise to a range of interesting physicochemical properties that are central to its applications.
Optical Properties
Isoindigo-based molecules and polymers typically exhibit broad and strong absorption in the visible and near-infrared regions of the electromagnetic spectrum.[2] The absorption profile is characterized by two main bands: a higher-energy band corresponding to a π-π* transition and a lower-energy intramolecular charge-transfer (ICT) band.[6] The position of the ICT band is highly sensitive to the nature of the substituents on the isoindigo core.[6]
Electrochemical Properties
The electron-deficient nature of the isoindigo core results in low-lying LUMO energy levels, making it an excellent electron acceptor.[8] The HOMO and LUMO energy levels can be precisely tuned through chemical modification, which is a key aspect in the design of materials for organic solar cells and field-effect transistors.[3] Cyclic voltammetry is a commonly used technique to determine the redox potentials and estimate the HOMO and LUMO energy levels of isoindigo derivatives.[9]
Thermal Stability
Isoindigo-based materials generally exhibit good thermal stability, with decomposition temperatures often exceeding 300 °C. This is a critical property for the long-term operational stability of organic electronic devices.
Data Presentation: Properties of Isoindigo Derivatives
The following tables summarize key quantitative data for a selection of isoindigo-based small molecules and polymers.
Table 1: Optical and Electrochemical Properties of Isoindigo-Based Polymers
| Polymer | λmax (soln) (nm) | λmax (film) (nm) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| P1 | 572 | 590 | -5.40 | -3.65 | 1.75 |
| P2 | 560 | 585 | -5.45 | -3.60 | 1.85 |
| P3 | 565 | 588 | -5.42 | -3.62 | 1.80 |
Data compiled from various sources. P1, P2, and P3 represent different isoindigo-bithiophene copolymers with varying side-chain symmetries.[10]
Table 2: Organic Field-Effect Transistor (OFET) Performance of Isoindigo-Based Polymers
| Polymer | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio |
| PII2T-C8C10 | 0.198 | - | >10⁵ |
| PII2T-PEO25 | 0.34 | - | >10⁵ |
| IIDDT | 0.79 | - | 10⁶-10⁷ |
| IIDT | 0.08 | - | 10⁵-10⁶ |
| P3 (BGTC) | 1.79 | 0.087 | - |
| P3 (TGBC) | 0.45 | 0.16 | - |
Data compiled from various sources. BGTC: Bottom-Gate Top-Contact, TGBC: Top-Gate Bottom-Contact.[1][7]
Table 3: Organic Solar Cell (OSC) Performance of Isoindigo-Based Materials
| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Isoindigo Derivative 9a | PC₇₁BM | - | - | - | 4.7 |
| Polymer 1 | Fullerene | >0.8 | - | - | >8 |
| Polymer 35b | Non-fullerene | - | - | - | 12.03 |
| D18 | Y6 | 0.859 | 27.70 | 76.6 | 18.22 |
| PM6 | Y6 | 0.846 | 25.6 | 73.88 | 16.20 |
Data compiled from various sources. Note that D18 and PM6 are high-performance donor polymers often used as benchmarks, included here for comparison.[2][11][12]
Experimental Protocols
This section provides detailed methodologies for the synthesis of isoindigo and its derivatives, as well as for the characterization of their properties.
Synthesis of Isoindigo
A common method for the synthesis of isoindigo is the acid-catalyzed self-condensation of isatin (B1672199) or the condensation of isatin with an isatin derivative.
Protocol: Synthesis of Isoindigo from Isatin
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Materials : Isatin, glacial acetic acid.
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Procedure : a. A suspension of isatin (1.0 eq) in glacial acetic acid is heated to reflux. b. The reaction mixture is stirred at reflux for 4-6 hours, during which time the color changes to a deep purple. c. The reaction is cooled to room temperature, and the purple precipitate is collected by vacuum filtration. d. The solid is washed sequentially with water, ethanol, and diethyl ether to remove any unreacted starting material and byproducts. e. The resulting purple solid is dried under vacuum to yield pure isoindigo.
Synthesis of N-Alkylated 6,6'-Dibromoisoindigo
N-alkylation is crucial for improving the solubility of isoindigo derivatives.
Protocol: N-Alkylation of 6,6'-Dibromoisoindigo [7]
-
Materials : 6,6'-dibromoisoindigo, anhydrous potassium carbonate, dry N,N-dimethylformamide (DMF), alkyl bromide (e.g., 1-bromododecane).
-
Procedure : a. To a solution of 6,6'-dibromoisoindigo (1.0 eq) in dry DMF, add anhydrous potassium carbonate (5.0 eq). b. Heat the mixture to 100 °C under a nitrogen atmosphere. c. Add the alkyl bromide (2.5 eq) dropwise to the heated solution. d. Stir the reaction mixture at 100 °C for 24 hours. e. After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (B109758) (DCM). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-alkylated 6,6'-dibromoisoindigo.
Stille Polymerization for Isoindigo-Based Polymers
Stille coupling is a widely used method for the synthesis of conjugated polymers.[4]
Protocol: Stille Polymerization [11]
-
Materials : N-alkylated 6,6'-dibromoisoindigo (1.0 eq), 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (B178220) (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) (catalyst), tri(o-tolyl)phosphine (P(o-tol)₃) (ligand), dry toluene.
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Procedure : a. In a flame-dried Schlenk flask, dissolve the N-alkylated 6,6'-dibromoisoindigo and the stannylated comonomer in dry toluene. b. Add the palladium catalyst and the phosphine (B1218219) ligand to the solution. c. Degas the mixture by three freeze-pump-thaw cycles. d. Heat the reaction mixture to 110 °C and stir under an inert atmosphere for 48 hours. e. Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol (B129727). f. Filter the polymer and purify by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove catalyst residues and oligomers. g. Dissolve the polymer in a high-boiling point solvent like chloroform (B151607) or o-dichlorobenzene and re-precipitate in methanol to obtain the pure polymer.
Characterization Methods
UV-Visible Spectroscopy [13][14]
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Sample Preparation : Prepare a dilute solution of the isoindigo derivative in a suitable solvent (e.g., chloroform, THF) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M. For thin-film measurements, spin-coat a solution of the material onto a quartz substrate.
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Measurement : a. Record a baseline spectrum of the pure solvent or the bare substrate. b. Record the absorption spectrum of the sample over the desired wavelength range (typically 200-1000 nm). c. The wavelength of maximum absorption (λmax) is determined from the peak of the absorption band. The optical bandgap can be estimated from the onset of the absorption edge.
Cyclic Voltammetry [15][16][17]
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Experimental Setup : A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).
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Procedure : a. Dissolve the isoindigo derivative in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate). b. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. c. Scan the potential between the working and reference electrodes at a constant scan rate (e.g., 50-100 mV/s). d. From the resulting voltammogram, determine the onset oxidation and reduction potentials. e. The HOMO and LUMO energy levels can be estimated from these potentials relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Visualizations
Caption: General synthesis workflow for isoindigo-based polymers.
Caption: Workflow for OFET fabrication and characterization.
Conclusion
Isoindigo has established itself as a cornerstone in the development of high-performance organic electronic materials. Its robust chemical structure, tunable electronic properties, and amenability to a wide range of chemical modifications make it an attractive platform for researchers in materials chemistry, physics, and drug development. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for the synthesis, characterization, and application of this important class of organic compounds. Further exploration of novel isoindigo derivatives and their incorporation into advanced device architectures holds significant promise for the future of organic electronics and related fields.
References
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